N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylamino group, a tetrahydrofuran-2-ylmethyl group, and a dihydropyridine-3-carboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the dihydropyridine core and the subsequent attachment of the cyclopentylamino and tetrahydrofuran-2-ylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(tetrahydro-2-furanylmethyl)-1,3-benzodioxole-5-carboxamide .
- 4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine .
Uniqueness
Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H31N3O4 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C21H31N3O4/c1-3-21(2,20(27)23-16-7-4-5-8-16)24(14-17-9-6-12-28-17)19(26)15-10-11-18(25)22-13-15/h10-11,13,16-17H,3-9,12,14H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
WLDOTUTXHPLTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(CC2CCCO2)C(=O)C3=CNC(=O)C=C3 |
Origin of Product |
United States |
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